molecular formula C13H12FN3O5 B15260687 Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B15260687
M. Wt: 309.25 g/mol
InChI Key: FSAFWTPBJCKBPU-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a fluoro-nitrophenyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of ethyl acetoacetate with 2-fluoro-4-nitrophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to biological macromolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-fluoro-4-nitrophenyl)acetate
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
  • Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate

Uniqueness

Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to the presence of both a fluoro-nitrophenyl group and a pyrazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H12FN3O5

Molecular Weight

309.25 g/mol

IUPAC Name

ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C13H12FN3O5/c1-2-22-12(18)5-8-7-15-16(13(8)19)11-4-3-9(17(20)21)6-10(11)14/h3-4,6-7,15H,2,5H2,1H3

InChI Key

FSAFWTPBJCKBPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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